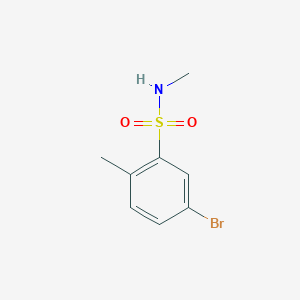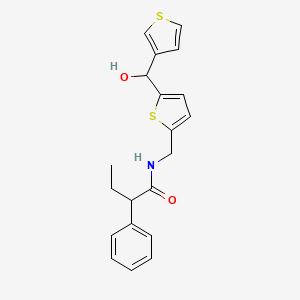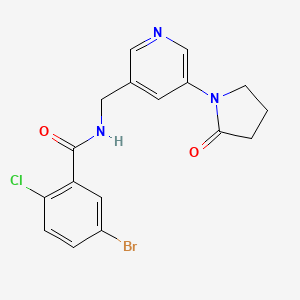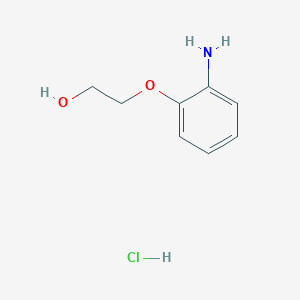
2-(2-aminophenoxy)ethan-1-olhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminophenoxy)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-aminophenoxy)ethan-1-ol hydrochloride typically involves the following steps:
Condensation Reaction: The starting material, o-nitrochlorobenzene, undergoes a condensation reaction with glycol under alkaline conditions and in the presence of a phase transfer catalyst such as triethylbenzylammonium chloride (TEBAC).
Catalytic Hydrogenation: The 1,2-di(2-nitrophenoxy)ethane is then subjected to catalytic hydrogenation using a nickel-based catalyst and activated carbon in an alcohol solvent.
Filtration and Crystallization: After the hydrogenation reaction, the mixture is filtered to remove the catalyst and activated carbon.
Industrial Production Methods
The industrial production of 2-(2-aminophenoxy)ethan-1-ol hydrochloride follows similar synthetic routes but is optimized for large-scale production. The use of recyclable solvents and catalysts, as well as efficient reaction conditions, ensures high yield and purity of the product .
化学反应分析
Types of Reactions
2-(2-Aminophenoxy)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel or palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amino derivatives.
科学研究应用
2-(2-Aminophenoxy)ethan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-aminophenoxy)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
2-(2-Aminophenoxy)ethanol: The parent compound without the hydrochloride salt.
1,2-Di(2-aminophenoxy)ethane: A related compound with two amino groups.
2-(2-Nitrophenoxy)ethanol: A precursor in the synthesis of 2-(2-aminophenoxy)ethan-1-ol hydrochloride.
Uniqueness
2-(2-Aminophenoxy)ethan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .
属性
CAS 编号 |
1050652-15-7; 42876-07-3 |
|---|---|
分子式 |
C8H12ClNO2 |
分子量 |
189.64 |
IUPAC 名称 |
2-(2-aminophenoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-7-3-1-2-4-8(7)11-6-5-10;/h1-4,10H,5-6,9H2;1H |
InChI 键 |
AOFDGULTVAODRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OCCO.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



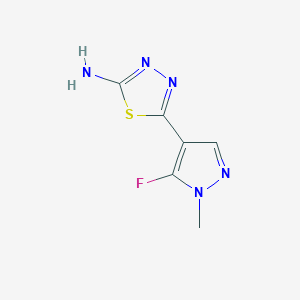
![2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2555843.png)
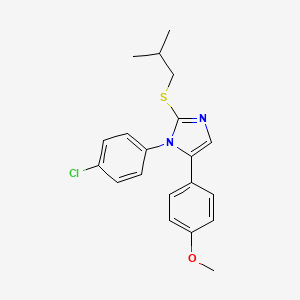
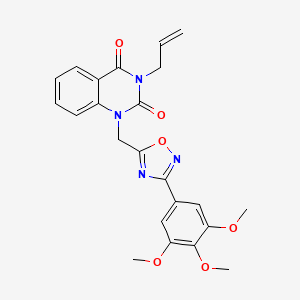
![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2555848.png)
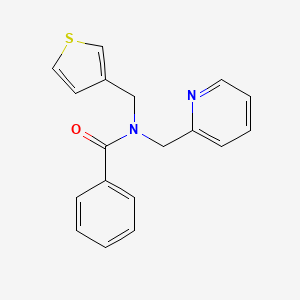
![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2555851.png)

![3-{6-oxo-6-[4-(pyrimidin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2555853.png)
